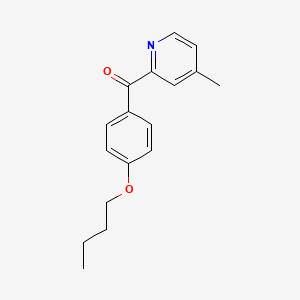

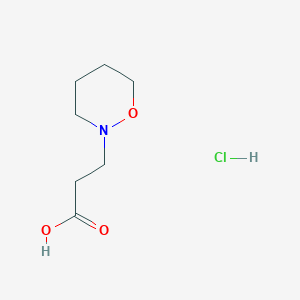

2-(4-Butoxybenzoyl)-4-methylpyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a new ionic polyacetylene with benzoyl functional groups was synthesized by the activation polymerization of 2-ethynylpyridine with 4-butoxybenzoyl chloride without any additional initiator or catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Butoxybenzoyl)-4-methylpyridine” such as its density, melting point, and boiling point were not found in the search results .Aplicaciones Científicas De Investigación

Electrospray Mass Spectrometry and Fragmentation Studies

Research has delved into the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus, using various derivatives including butyl esters of 4-aminobenzoic acid, which is structurally related to the compound . These studies reveal how derivatives influence mass spectrometry signals and fragmentation patterns, crucial for understanding biomolecular structures and interactions (Harvey, 2000).

Synthesis of Imidazo[1,2-a]pyridines

Imidazopyridines, which share a pyridine core with 2-(4-Butoxybenzoyl)-4-methylpyridine, are highlighted for their broad applications in medicinal chemistry. A review on the synthesis of this scaffold through various strategies underscores its importance across different branches of chemistry, emphasizing the compound's relevance in drug development and materials science (Bagdi et al., 2015).

Catalysis and Hydrodesulfurization (HDS)

Research has also focused on the role of Ni and Co promoters in the hydrodesulfurization of dibenzothiophene over Mo/γ-Al2O3 catalysts, examining how 2-methylpyridine derivatives affect the hydrogenation pathway. This study is crucial for understanding the catalytic processes involved in refining crude oil, highlighting the impact of nitrogen-containing heterocycles on catalytic efficiency (Egorova & Prins, 2006).

Liquid Crystallinity and Hydrogen Bonding

Investigations into liquid crystallinity and hydrogen bonding in mixtures containing bipyridines and 4-pentoxybenzoic acid reveal the intricate balance between molecular interactions and material properties. Such studies contribute to our understanding of how hydrogen bonding influences the formation of liquid crystals, with implications for the design of new materials and technologies (Martinez-Felipe et al., 2016).

Electrocatalysis of CO2 Reduction

Research on ruthenium complexes, including those with pyridyl groups, explores their activity in the electrocatalytic reduction of CO2. Such studies are vital for developing new catalysts that can convert CO2 into useful products, addressing climate change and energy sustainability challenges (Begum & Pickup, 2007).

Synthesis and Nonlinear Optical Properties

The synthesis and investigation of materials with nonlinear optical properties also utilize compounds related to 2-(4-Butoxybenzoyl)-4-methylpyridine. These studies pave the way for the development of molecular switches and other devices that leverage the unique properties of these compounds for advanced technological applications (Sliwa et al., 2005).

Safety And Hazards

The safety data sheet (SDS) for “2-(4-Butoxybenzoyl)-4-methylpyridine” was not found in the search results. Therefore, it is recommended to handle this compound with the general precautions used for chemical substances, including the use of personal protective equipment and good laboratory practices .

Direcciones Futuras

The future directions for the study of “2-(4-Butoxybenzoyl)-4-methylpyridine” could include a detailed investigation of its synthesis, structure, reactivity, and potential applications. It could also be interesting to study its biological activity and potential uses in medicine or other fields.

Relevant Papers Several papers were found that discuss compounds related to “2-(4-Butoxybenzoyl)-4-methylpyridine”. These include studies on the synthesis of new ionic polyacetylenes and the properties of various benzoyl chloride derivatives . These papers could provide useful background information for further studies on “2-(4-Butoxybenzoyl)-4-methylpyridine”.

Propiedades

IUPAC Name |

(4-butoxyphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-3-4-11-20-15-7-5-14(6-8-15)17(19)16-12-13(2)9-10-18-16/h5-10,12H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHBUWRVZPJXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butoxybenzoyl)-4-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride](/img/structure/B1532161.png)

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride](/img/structure/B1532163.png)

![Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1532170.png)

![N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1532172.png)

![N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride](/img/structure/B1532173.png)

![3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1532178.png)